2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a multi-substituted heterocyclic core. Key structural features include:
- 3-(2-Methoxyethyl) group: Enhances solubility and modulates steric interactions .
- 5-Methyl substituent: Stabilizes the core structure and influences electronic properties.
- Sulfanyl acetamide side chain: Provides flexibility and hydrogen-bonding capacity, with the 4-methoxyphenylmethyl moiety enhancing target selectivity .
Properties
IUPAC Name |
2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-29-16-21(19-7-5-4-6-8-19)23-24(29)25(32)30(13-14-33-2)26(28-23)35-17-22(31)27-15-18-9-11-20(34-3)12-10-18/h4-12,16H,13-15,17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYSDRKLPWFHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC=C(C=C3)OC)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups under controlled conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to pyrrolo[3,2-d]pyrimidines exhibit promising anticancer properties. The structural modifications in 2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl]} enhance its interaction with specific molecular targets, potentially inhibiting tumor growth and promoting apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell cycle regulation. The mechanism likely involves the modulation of enzyme activity related to DNA synthesis and repair.
Antimicrobial Properties
The sulfanyl group in the compound may contribute to its antimicrobial activity. Compounds with similar structures have shown efficacy against a range of bacteria and fungi.
Case Study: Antibacterial Efficacy
Research has highlighted the antibacterial potential of pyrrolo[3,2-d]pyrimidine derivatives against drug-resistant strains of bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its effectiveness.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes, including kinases and phosphatases. Such interactions can lead to altered cellular signaling and metabolic pathways.
Case Study: Kinase Inhibition
Inhibitory studies have shown that this class of compounds can effectively inhibit specific kinases involved in cancer progression. This inhibition leads to reduced phosphorylation of downstream targets, affecting cell survival and proliferation.
Organic Electronics
The unique electronic properties of pyrrolo[3,2-d]pyrimidine derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: OLED Development
Research has explored the use of this compound as a potential electron transport material in OLEDs. Its ability to facilitate charge transport while maintaining stability under operational conditions positions it as a candidate for future electronic devices.
Synthesis and Production
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrrolo[3,2-d]pyrimidine Core : Cyclization reactions using appropriate precursors.
- Introduction of the Sulfanyl Group : Nucleophilic substitution reactions.
- Acetamide Derivative Formation : Acylation processes to attach the acetamide moiety.
Industrial Production Methods
Optimizing these synthetic routes for industrial application may involve high-throughput screening methods to identify efficient catalysts and reaction conditions. Techniques such as chromatography are often employed for purification.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The compound shares a pyrrolo[3,2-d]pyrimidine core with derivatives like N-(5-Fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (). Key differences include:
- Substituent at Position 3 : The target compound has a 2-methoxyethyl group, while ’s analog uses a 3-methylbutyl chain. The latter may increase lipophilicity but reduce metabolic stability .
- N-Substituent : The 4-methoxyphenylmethyl group in the target compound vs. 5-fluoro-2-methylphenyl in . Fluorine atoms often enhance binding affinity via electronegative interactions, whereas methoxy groups improve solubility .
Pyrimido[5,4-b]Indole and Thieno[2,3-d]Pyrimidine Analogs
- N-(4-Ethylphenyl)-2-{[3-(3-Methoxyphenyl)-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl]Sulfanyl}Acetamide (): Core: Pyrimidoindole vs. pyrrolopyrimidine. Substituents: The 3-methoxyphenyl group mirrors the target’s 7-phenyl but introduces additional methoxy positioning, altering steric and electronic profiles .
- 2-[5-(5-Methylfuran-2-Yl)-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-Yl]Sulfanyl-N-(2-Methylphenyl)Acetamide (): Core: Thienopyrimidine vs. pyrrolopyrimidine. The sulfur atom in thienopyrimidine may confer distinct redox properties.
Structural and Pharmacokinetic Comparisons
Table 1: Structural and Physicochemical Properties
*LogP values estimated via analogy to similar compounds .
Key Observations:
- The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to ’s 3-methylbutyl chain .
- Thienopyrimidine derivatives () exhibit lower molecular weights and LogP, suggesting better membrane permeability .
Bioactivity and Target Interactions
While direct bioactivity data for the target compound are unavailable, and highlight strategies for predicting activity:
- Similarity Indexing : Using Tanimoto coefficients (≥0.5), the target compound clusters with pyrrolo/pyrimidine derivatives, suggesting shared bioactivity profiles (e.g., kinase or HDAC inhibition) .
- Docking Affinity : Substituent variations impact binding. For example, the 4-methoxyphenylmethyl group may target hydrophobic pockets in enzymes, akin to SAHA’s cap group in HDAC inhibitors .
Biological Activity
The compound 2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a novel pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its promising biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure and Properties
The compound contains a pyrrolo[3,2-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of various substituents such as methoxy groups and a sulfanyl linkage may influence its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of critical pathways such as the mammalian target of rapamycin (mTOR) signaling and modulation of reactive oxygen species (ROS) levels.
- Cellular Mechanisms :
- Uptake and Transport : The compound is believed to utilize plasma membrane transport mechanisms to enter cells, with subsequent accumulation in mitochondria where it exerts its effects .
- Inhibition of Purine Biosynthesis : It inhibits enzymes involved in purine biosynthesis, leading to reduced cell proliferation .
In Vitro Studies
In vitro assays have shown that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. For example:
- IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against certain cancer types, indicating potent activity .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce G2/M phase arrest in cancer cells, contributing to its antiproliferative effects .
Case Studies
A series of case studies involving similar pyrrolo[3,2-d]pyrimidine derivatives have been reported:
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests rapid metabolism and favorable bioavailability. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
